2-Butyl-6-methylpyridin-3-amine
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Overview
Description
2-Butyl-6-methylpyridin-3-amine is a chemical compound belonging to the pyridine family. Pyridines are heterocyclic aromatic organic compounds with a six-membered ring structure containing one nitrogen atom. This particular compound is characterized by the presence of butyl and methyl groups attached to the pyridine ring, which can influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butyl-6-methylpyridin-3-amine can be achieved through various methods. One common approach involves the Suzuki cross-coupling reaction. This method utilizes palladium-catalyzed coupling of 5-bromo-2-methylpyridin-3-amine with butylboronic acid under controlled conditions. The reaction typically requires a base such as potassium carbonate and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated systems could be employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Butyl-6-methylpyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the aromatic ring, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Amine derivatives.
Substitution: Alkylated or acylated pyridine derivatives.
Scientific Research Applications
2-Butyl-6-methylpyridin-3-amine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex pyridine derivatives, which are valuable in various chemical reactions and processes.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in coordination chemistry.
Medicine: Pyridine derivatives, including this compound, are investigated for their potential pharmacological activities, such as anti-inflammatory and antimicrobial properties.
Mechanism of Action
The mechanism of action of 2-Butyl-6-methylpyridin-3-amine depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The presence of the butyl and methyl groups can affect its binding affinity and selectivity towards molecular targets. Detailed studies on its molecular interactions and pathways are essential to understand its full mechanism of action .
Comparison with Similar Compounds
Similar Compounds
2-Methylpyridin-3-amine: Lacks the butyl group, which can influence its reactivity and applications.
2-Butylpyridin-3-amine:
6-Methylpyridin-3-amine: Lacks the butyl group, leading to different reactivity and applications.
Uniqueness
Its structure allows for specific interactions in biological systems and can be tailored for specific industrial processes .
Properties
Molecular Formula |
C10H16N2 |
---|---|
Molecular Weight |
164.25 g/mol |
IUPAC Name |
2-butyl-6-methylpyridin-3-amine |
InChI |
InChI=1S/C10H16N2/c1-3-4-5-10-9(11)7-6-8(2)12-10/h6-7H,3-5,11H2,1-2H3 |
InChI Key |
DHAYNGRYBVPTAV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=C(C=CC(=N1)C)N |
Origin of Product |
United States |
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